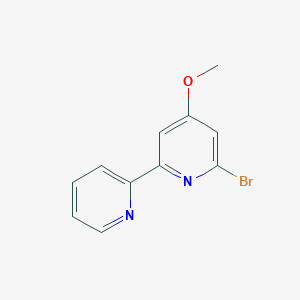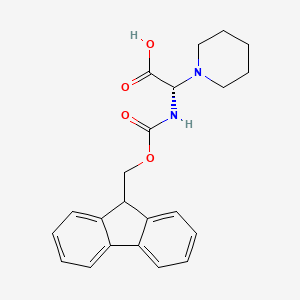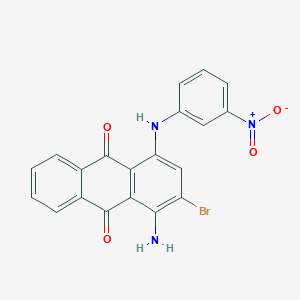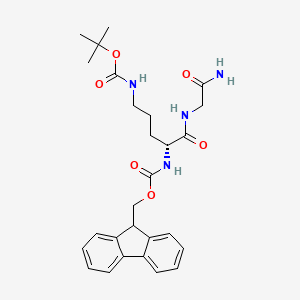![molecular formula C40H48N4O2 B13139579 1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione CAS No. 89133-07-3](/img/structure/B13139579.png)
1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural properties and potential applications in various scientific fields. This compound is part of the anthracenedione family, which is characterized by the presence of two ketone groups on the anthracene ring. The addition of hexyl(methyl)amino groups enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve gas-phase fixed-bed oxidation or liquid-phase oxidation methods. For instance, the gas-phase method involves heating the precursor in a vaporization chamber and mixing it with air, followed by oxidation in the presence of a catalyst such as vanadium pentoxide at around 389°C . The liquid-phase method involves dissolving the precursor in a solvent like trichlorobenzene and carrying out the oxidation under stirring conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can inhibit the growth of cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Doxorub
9,10-Anthracenedione: A simpler anthracenedione derivative with similar structural properties but lacking the hexyl(methyl)amino groups.
Mitoxantrone: A well-known anthracenedione-based drug used in cancer treatment.
Propriétés
Numéro CAS |
89133-07-3 |
|---|---|
Formule moléculaire |
C40H48N4O2 |
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
1,5-bis[4-[hexyl(methyl)amino]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O2/c1-5-7-9-11-27-43(3)31-23-19-29(20-24-31)41-35-17-13-15-33-37(35)39(45)34-16-14-18-36(38(34)40(33)46)42-30-21-25-32(26-22-30)44(4)28-12-10-8-6-2/h13-26,41-42H,5-12,27-28H2,1-4H3 |
Clé InChI |
CPMXNWWDBMRTIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)




![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)



![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)

